molecular formula C12H15BrN2O B1531645 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide CAS No. 2125019-42-1

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide

Cat. No.: B1531645
CAS No.: 2125019-42-1
M. Wt: 283.16 g/mol
InChI Key: MNQFSXQEQUSABN-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related brominated isoquinoline compounds demonstrates their potential as intermediates for developing pharmaceuticals, such as anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline has been identified as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004). Similarly, brominated hydroxyquinoline has been studied for its photolabile protecting group properties, which can be applied in developing sensitive biological messengers for in vivo use (O. Fedoryak & Timothy M. Dore, 2002).

Potential Biological Applications

  • Analogs of brominated isoquinoline have shown cytotoxic activities, suggesting their potential in cancer treatment. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against murine leukemia cells, indicating their promise as anticancer agents (J. Bongui et al., 2005). Additionally, tetrahydroisoquinolines with pendent aromatics have been evaluated for their σ2 receptor binding affinity, highlighting their potential for pharmacological and imaging studies, especially those with a halogen on selected moieties for radiohalogen introduction (Mark E Ashford et al., 2014).

Advanced Material Applications

  • The bromination of isoquinoline and related compounds shows a significant interest in developing novel materials with unique optical properties, such as high emission quantum yield, which could be useful in lighting and display technologies. The regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline highlights the nuanced chemical reactions required for such developments (W. Brown & A. Gouliaev, 2004).

Properties

IUPAC Name

5-bromo-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14(2)12(16)15-7-6-10-9(8-15)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFSXQEQUSABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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